In Vivo Efficacy Comparison: DG1 vs. Pemetrexed in NSCLC Xenograft
In a head-to-head comparison using the A549 non-small cell lung cancer (NSCLC) xenograft mouse model, DG1 demonstrated superior inhibition of cancer tissue proliferation compared to the standard-of-care TS inhibitor, Pemetrexed (PTX) [1]. The study's findings indicate that DG1 is more effective than PTX at reducing tumor growth in this in vivo setting [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | DG1 inhibited cancer tissue proliferation in an A549 xenograft model. |
| Comparator Or Baseline | Pemetrexed (PTX) |
| Quantified Difference | DG1 was reported to be 'more effective' than PTX in inhibiting cancer tissue proliferation in the A549 xenograft mouse model [1]. Precise quantitative tumor volume reduction percentages were not detailed in the publicly available abstract. |
| Conditions | A549 human NSCLC cell line xenograft in a mouse model. |
Why This Matters
This direct comparative in vivo data provides a compelling reason for researchers focused on NSCLC models to select DG1 over pemetrexed when investigating novel TS-targeting strategies that may translate to enhanced anti-tumor efficacy.
- [1] Gang Dong, et al. Discovery of novel thymidylate synthase (TS) inhibitors that influence cancer angiogenesis and metabolic reprogramming in NSCLC cells. Eur J Med Chem. 2023 Oct 5;258:115600. View Source
